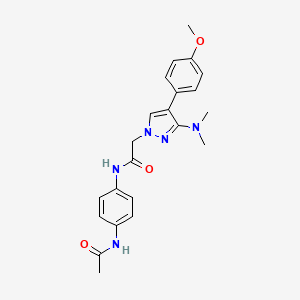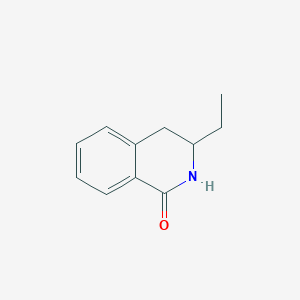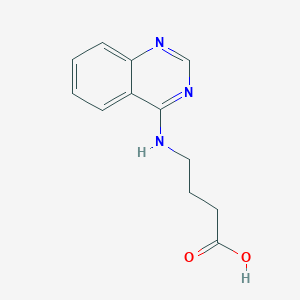![molecular formula C9H14N2O2S B2930928 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid CAS No. 1006352-76-6](/img/structure/B2930928.png)
3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid” is a chemical compound with the CAS Number: 1006352-76-6 . It has a molecular weight of 214.29 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2S/c1-7-8(5-11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid” are not mentioned in the available resources, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 214.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Catalysts in Organic Synthesis
Research demonstrates the use of sulfur-containing compounds as recyclable catalysts in the synthesis of various organic molecules. For example, sulfuric acid derivatives have been employed as recyclable catalysts for condensation reactions, leading to the formation of complex organic structures with high yields. These catalysts offer the advantage of being reused multiple times without losing their catalytic activity, highlighting their potential in sustainable chemical synthesis processes (Tayebi et al., 2011).
Structural Analysis and Crystallography
The structural analysis of pyrazole derivatives, including those containing sulfanyl propanoic acid groups, provides insights into their molecular configurations and potential interactions. X-ray crystallography has been utilized to determine the precise structures of these compounds, revealing their complex hydrogen bonding patterns and interactions. Such studies are crucial for understanding the properties of these molecules and their potential applications in material science and pharmaceuticals (Kumarasinghe et al., 2009).
Polymer Modification and Medical Applications
Compounds similar to 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid have been used to modify polymers, enhancing their properties for various applications, including medicine. Amine compounds have been introduced to poly vinyl alcohol/acrylic acid hydrogels through condensation reactions, improving their swelling behavior and thermal stability. These modifications potentially open up new avenues for the use of these materials in drug delivery systems and wound healing applications (Aly & El-Mohdy, 2015).
Antibacterial and Antifungal Applications
The synthesis of new heterocyclic compounds incorporating sulfonamido and pyrazole moieties has shown potential in developing new antibacterial and antifungal agents. These studies involve creating compounds with specific structural features that exhibit significant activity against various microbial strains, indicating the potential of these molecules in developing new therapeutic agents (Azab et al., 2013).
Direcciones Futuras
While specific future directions for “3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid” are not mentioned in the available resources, pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be potential for further developments in this area.
Propiedades
IUPAC Name |
3-[(1,3-dimethylpyrazol-4-yl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-8(5-11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRFYAIOKZBWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CSCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

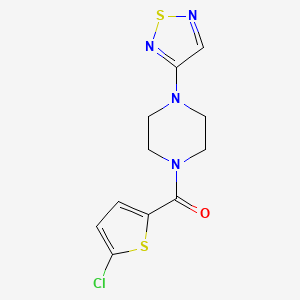
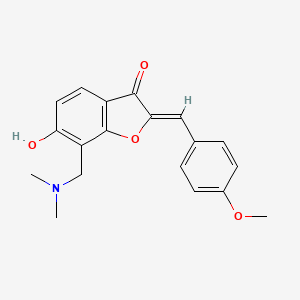

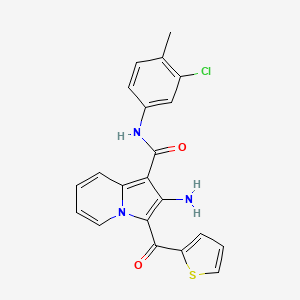
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)
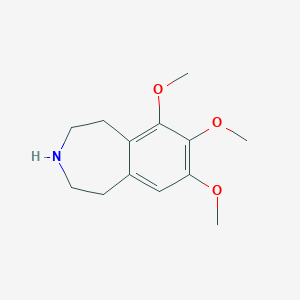
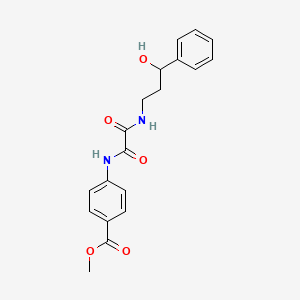


![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)
